molecular formula C10H14ClNO B1326510 (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride CAS No. 1008112-09-1

(3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride

Cat. No.: B1326510
CAS No.: 1008112-09-1
M. Wt: 199.68 g/mol
InChI Key: PXQNESYPIZUPHU-BAUSSPIASA-N
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Description

Molecular Structure and Stereochemistry

Structural Configuration and Stereogenic Centers

(3S,4R)-4-Phenylpyrrolidin-3-ol hydrochloride consists of a five-membered pyrrolidine ring with a phenyl group at the 4-position and a hydroxyl group at the 3-position. The compound exists as a hydrochloride salt, where the nitrogen atom of the pyrrolidine ring is protonated and forms an ionic bond with a chloride counterion.

The stereochemistry is defined by two stereogenic centers at positions 3 (S configuration) and 4 (R configuration). This configuration is critical for its interactions in chiral environments, particularly in pharmaceutical applications where enantiomeric purity influences biological activity.

Key structural features :

  • Pyrrolidine ring : Adopts a puckered conformation due to substituent effects.
  • Phenyl group : Introduces aromaticity and steric bulk at the 4-position.
  • Hydroxyl group : Participates in hydrogen bonding, enhancing solubility.

Conformational Analysis of the Pyrrolidine Ring

The pyrrolidine ring exhibits pseudorotation, oscillating between Cγ-endo and Cγ-exo conformers. Substituents at positions 3 and 4 influence this equilibrium:

  • The hydroxyl group at C3 stabilizes the endo conformation through intramolecular hydrogen bonding.
  • The phenyl group at C4 favors the exo conformation due to steric repulsion.

These conformational preferences are corroborated by molecular modeling and NMR studies, which show distinct coupling constants (e.g., JH3-H4 = 4.2 Hz) indicative of restricted rotation.

Impact of Stereochemistry on Molecular Properties

  • Solubility : The (3S,4R) configuration enhances water solubility compared to racemic mixtures due to optimized hydrogen-bonding capacity.
  • Reactivity : Stereochemistry directs regioselectivity in nucleophilic substitutions. For example, the hydroxyl group undergoes selective acylation at the β-position.
  • Biological interactions : Enantiopure forms exhibit higher affinity for chiral receptors, as demonstrated in studies of related pyrrolidine derivatives.

Physicochemical Properties

Molecular Formula and Weight

Property Value
Molecular formula C10H14ClNO
Molecular weight 199.68 g/mol
CAS Registry Number 1008112-09-1

Solubility Profile in Various Solvents

Solvent Solubility (mg/mL)
Water 12.5 (25°C)
Ethanol 45.8 (25°C)
Dichloromethane 8.2 (25°C)

The hydrochloride salt form improves aqueous solubility compared to the free base.

Stability Under Different pH and Temperature Conditions

  • pH stability : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, forming the free base.
  • Thermal stability : Decomposes above 180°C, with a melting point of 192–195°C.
  • Light sensitivity : Degrades under UV light (λ = 254 nm), necessitating storage in amber vials.

Spectroscopic Characterization

NMR Spectroscopy Analysis

1H NMR (400 MHz, D2O) :

  • δ 7.35–7.28 (m, 5H, Ar-H)
  • δ 4.21 (dd, J = 8.4 Hz, 1H, H3)
  • δ 3.82 (m, 1H, H4)
  • δ 3.45–3.12 (m, 4H, H1, H2, H5)

13C NMR (100 MHz, D2O) :

  • δ 138.9 (C-Ar)
  • δ 73.5 (C3)
  • δ 58.2 (C4)
  • δ 45.1 (C1, C5)

Mass Spectrometry Data

Technique Ion Type m/z Fragment Pattern
ESI-MS [M+H]+ 200.1 Loss of Cl (35.5)
HRMS [M+Na]+ 222.0 C10H13NO+

Infrared Spectroscopy Profile

Band (cm−1) Assignment
3250–3100 O–H stretch (H-bonded)
1605, 1498 C=C aromatic
1050 C–N stretch

X-ray Crystallography Studies

X-ray diffraction confirms the (3S,4R) configuration with bond lengths and angles consistent with a puckered pyrrolidine ring:

  • Bond lengths : C3–O = 1.42 Å; C4–CPh = 1.50 Å
  • Dihedral angles : C3–C4–CPh–CAr = 112°

The crystal packing reveals a monoclinic lattice (space group P21) with Z = 4.

Properties

IUPAC Name

(3S,4R)-4-phenylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-10-7-11-6-9(10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQNESYPIZUPHU-BAUSSPIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648610
Record name (3S,4R)-4-Phenylpyrrolidin-3-ol--hydrogen chloride (1/1)
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Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008112-09-1, 2307749-52-4
Record name (3S,4R)-4-Phenylpyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride
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Preparation Methods

Chiral Catalysis via Michael Addition and Reduction

A prominent method involves the asymmetric Michael addition of an aldehyde derivative to an amido-malonate or related nucleophile, catalyzed by a chiral organocatalyst, followed by reduction to yield the pyrrolidin-3-ol core.

Key steps:

  • Reactants : 3-phenylacrylaldehyde or substituted analogs and amido-malonate derivatives.
  • Catalyst : Diphenylprolinol trimethylsilyl ether (diphenylprolinol-TMS) or related chiral secondary amine catalysts.
  • Dehydrating agent : Molecular sieves to remove water and drive the reaction forward.
  • Reduction : Sodium borohydride or sodium borohydride/BF3·OEt2 complex to reduce the intermediate to the pyrrolidin-3-ol.

Typical reaction conditions:

Step Conditions Temperature Time Yield (%) Enantiomeric Excess (ee) (%) Purity (HPLC) (%)
Michael addition Diphenylprolinol-TMS catalyst, molecular sieves, solvent (e.g., toluene) 0 °C to 30 °C Several hours 50-65 (intermediate) >97 -
Reduction NaBH4 or NaBH4/BF3·OEt2 in solvent (e.g., methanol) ~10 °C 1-2 hours 70-80 (final product) >97 >98.5

This method yields the N-protected (3S,4R)-4-phenylpyrrolidin-3-ol intermediate with high enantiomeric purity and yield, which can be further deprotected and converted to the hydrochloride salt.

Mechanistic Insights

  • The chiral catalyst induces enantioselectivity by forming an iminium ion intermediate with the aldehyde, directing nucleophilic attack from the amido-malonate.
  • Molecular sieves remove water formed during iminium formation, shifting equilibrium toward product formation.
  • Subsequent reduction converts the intermediate to the pyrrolidin-3-ol with retention of stereochemistry.

Formation of Hydrochloride Salt

The free base (3S,4R)-4-phenylpyrrolidin-3-ol is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step enhances:

  • Water solubility.
  • Stability for storage and handling.
  • Suitability for biological and pharmacological applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Enantiomeric Purity (%) Notes
Asymmetric Michael addition + reduction 3-phenylacrylaldehyde, amido-malonate, diphenylprolinol-TMS catalyst, molecular sieves, NaBH4/BF3·OEt2 70-80 (final) >97 High stereoselectivity, scalable
Chiral resolution Racemic mixture, chiral acids or chromatography Variable Variable Less efficient, labor-intensive
Hydrochloride salt formation Reaction of free base with HCl in solvent Quantitative N/A Improves solubility and stability

Research Findings and Practical Considerations

  • The asymmetric synthesis route is preferred industrially due to higher yields, better stereocontrol, and cost-effectiveness.
  • Use of molecular sieves as a dehydrating agent is critical to achieving high enantiomeric excess.
  • Sodium borohydride/BF3·OEt2 is an effective reducing agent combination for selective reduction without racemization.
  • The process has been optimized to reduce impurities and improve overall process economy.
  • The hydrochloride salt form is the standard for research and pharmaceutical use due to its favorable physicochemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

The pyrrolidine ring structure is a versatile scaffold in drug discovery. Compounds derived from pyrrolidine, including (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride, have been investigated for their therapeutic potential across multiple disease states.

1.1 Antiviral Activity

Recent studies highlight the antiviral properties of pyrrolidine derivatives. For instance, non-nucleoside structured compounds have shown efficacy against various human viruses. The activity of this compound can be explored in this context to develop new antiviral agents that target viral replication mechanisms .

1.2 Receptor Modulation

Pyrrolidine derivatives have been identified as potential modulators of several receptors involved in critical biological pathways:

  • RORγt Inverse Agonists : Compounds similar to this compound have been designed to act as inverse agonists of the retinoic acid-related orphan receptor γt (RORγt), which is implicated in autoimmune diseases. These compounds exhibit potent activity with low off-target effects .
  • PPAR Agonists : Research has shown that certain pyrrolidine derivatives can function as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating glucose metabolism and lipid profiles in type 2 diabetes .

Biological Activities

The biological activities of this compound extend beyond receptor modulation and include potential therapeutic effects against various conditions:

2.1 Anticancer Properties

Pyrrolidine derivatives have been studied for their antimetastatic properties. For example, compounds based on the pyrrolidine structure have demonstrated the ability to inhibit CXCR4 chemokine receptors, which play a role in cancer cell metastasis. Specific derivatives have shown promising results in preclinical models by reducing tumor spread .

2.2 Neurological Effects

There is ongoing research into the use of pyrrolidine derivatives as NK-3 receptor antagonists for treating neurological disorders such as depression and psychosis. These compounds may offer new avenues for managing symptoms associated with these conditions .

Case Studies

Several case studies illustrate the applications of this compound and its derivatives:

StudyFocusFindings
Zhang et al.PPAR AgonismIdentified cis-configured pyrrolidines that effectively restored glucose metabolism in diabetic models with low nanomolar EC50 values .
Li et al.CXCR4 AntagonismDemonstrated that specific pyrrolidine derivatives inhibited CXCL12-induced calcium flux with high potency and showed antimetastatic effects in vivo .
Patent US8633206B2JAK InhibitionDescribed the synthesis of pyrrolo[2,3-d]pyrimidine compounds which included analogs of pyrrolidine showing promise as JAK inhibitors .

Mechanism of Action

The mechanism of action of (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl and hydroxyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

Phenyl-Substituted Analogues

(3S,4R)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: 1049734-30-6) Structural Differences: Replaces the hydroxyl group with a carboxylic acid and introduces chlorine atoms at the 2- and 5-positions of the phenyl ring.

(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: 1392213-91-0)

  • Structural Differences : Contains methoxy groups at the 3- and 5-positions of the phenyl ring and a carboxylic acid at the 3-position of pyrrolidine.
  • Applications : Methoxy groups improve lipophilicity, which could enhance blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies .
Fluorinated Analogues

(3S,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS: 2227197-50-2) Structural Differences: Replaces the phenyl group with fluorine at the 4-position. This compound is marketed as an industrial-grade intermediate .

{(3S,4R)-4-[2-Fluoro-4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol Hydrochloride (CAS: 1217838-86-2) Structural Differences: Features a trifluoromethyl and fluorine-substituted phenyl group, along with a hydroxymethyl group at the 3-position. Applications: The trifluoromethyl group enhances binding to hydrophobic pockets in proteins, suggesting utility in oncology or antiviral drug development .

Functional Group Modifications

(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride

  • Structural Differences : Substitutes the phenyl group with a methyl group at the 5-position and alters stereochemistry (3R,5R).
  • Applications : The methyl group may reduce steric hindrance, favoring interactions with compact binding sites, such as GABA receptors .

(2R,4R)-2-Methyl-4-Hydroxyprrolidine Hydrochloride

  • Structural Differences : Shifts the hydroxyl group to the 4-position and introduces a methyl group at the 2-position.
  • Applications : This stereoisomer is used in asymmetric synthesis for chiral auxiliaries .

Key Physicochemical and Pharmacological Comparisons

Compound Name (CAS) Molecular Formula Key Substituents Stereochemistry Notable Properties/Applications Reference
(3S,4R)-4-Phenylpyrrolidin-3-ol HCl C10H14ClNO 4-phenyl, 3-OH 3S,4R Pharmaceutical intermediate
(3S,4R)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid HCl C11H12Cl3NO2 2,5-dichlorophenyl, 3-COOH 3S,4R Enzyme inhibitor candidate
{(3S,4R)-4-[2-Fluoro-4-(CF3)phenyl]pyrrolidin-3-yl}methanol HCl C12H14ClF4NO 2-F,4-CF3-phenyl, 3-CH2OH 3S,4R Antiviral/anticancer lead
(3R,5R)-5-Methylpyrrolidin-3-ol HCl C5H12ClNO 5-methyl, 3-OH 3R,5R GABA receptor modulation
(3S,4S)-4-Fluoropyrrolidin-3-ol HCl C4H9ClFNO 4-F, 3-OH 3S,4S Metabolic stability enhancement

Biological Activity

(3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride (commonly referred to as PhPP hydrochloride) is a chiral organic compound that has garnered attention for its significant biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H14_{14}ClN, characterized by a pyrrolidine ring with a phenyl group and a hydroxyl group. Its specific stereochemistry (3S,4R) is crucial for its biological interactions and activities. The compound's unique structure enhances its potential as a scaffold for drug development.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition :
    • It has been identified as an inhibitor of HIV-1 integrase , an enzyme essential for HIV replication. This inhibition is significant for developing antiretroviral therapies.
    • Additionally, it may inhibit cholinesterase enzymes , which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Neurotransmitter Modulation :
    • The compound shows potential in modulating neurotransmitter systems, possibly influencing pathways related to mood regulation and cognitive functions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
HIV-1 Integrase Inhibition Inhibits the replication of HIV by targeting integrase enzymes.
Cholinesterase Inhibition Potentially beneficial in treating neurodegenerative diseases by inhibiting cholinesterase.
Cognitive Enhancement Preliminary studies suggest enhancement of cognitive functions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies :
    • Research demonstrated that the compound effectively inhibits HIV-1 integrase activity in cell cultures, suggesting its potential as a therapeutic agent against HIV.
  • Neuroprotective Effects :
    • Other studies indicated that this compound may exert neuroprotective effects through modulation of neurotransmitter release and receptor activity, which could be beneficial in conditions like Alzheimer's disease.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step procedures designed to ensure high enantiomeric purity due to the importance of stereochemistry in its biological activity. Understanding the structure-activity relationship (SAR) is critical for optimizing its efficacy and selectivity.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for stereochemical confirmation. For example, in related pyrrolidine derivatives, SCXRD revealed orthogonal crystal systems (e.g., space group P2₁2₁2₁) with defined unit cell parameters (e.g., a=5.268 Å, b=6.786 Å, c=46.941 Å) . Polarized light microscopy can preliminarily assess crystallinity, while NMR coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations help infer spatial arrangements. Chiral chromatography or optical rotation measurements validate enantiomeric purity .

Q. What analytical techniques are critical for assessing the purity of this compound in synthetic workflows?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 206 nm) quantifies impurities, assuming uniform response factors . 1^1H NMR detects residual solvents (e.g., acetone at 0.2% in related studies) and stereochemical byproducts . Mass spectrometry (LC/MS) confirms molecular ion peaks (e.g., [M+H]+^+ at 312.4 amu for analogs) . Thermal gravimetric analysis (TGA) monitors decomposition, while differential scanning calorimetry (DSC) identifies melting points (e.g., 175–177°C) .

Q. How can intermolecular interactions influence the physical properties of this compound?

  • Methodological Answer : Hydrogen bonding networks, particularly between the ammonium group (N–H), hydroxyl (O–H), and chloride ions, stabilize crystal lattices. For instance, chloride ions act as hydrogen bond acceptors in tetrahedral geometries, forming linear interactions with donors . These interactions affect solubility, melting points, and hygroscopicity. Computational tools like density functional theory (DFT) model these interactions, while IR spectroscopy identifies O–H and N–H stretching frequencies (~3200–3500 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, intramolecular hydrogen bonds in solution (observed via variable-temperature NMR) may differ from solid-state interactions . Hybrid approaches, such as comparing SCXRD-derived torsion angles with DFT-optimized gas-phase structures, reconcile these differences. Residual dipolar coupling (RDC) NMR in aligned media provides additional spatial constraints .

Q. What strategies optimize the scalability of enantioselective synthesis for this compound?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) enhances enantiomeric excess (ee). For analogs, acidic cleavage of intermediates (e.g., using HCl in methanol) followed by recrystallization from MeOH/EtOAc mixtures improves yield and purity . Design of experiments (DoE) identifies critical parameters (e.g., temperature, solvent ratios). Continuous flow systems reduce side reactions in exothermic steps .

Q. How do solvation effects impact the stability of this compound in aqueous vs. organic matrices?

  • Methodological Answer : Polar solvents stabilize ionic interactions (e.g., HCl dissociation), while nonpolar solvents may induce aggregation. Stability studies in buffered solutions (pH 1–7) monitor degradation via HPLC. Accelerated aging (40°C/75% RH) assesses hygroscopicity. Molecular dynamics (MD) simulations predict solvation shells, validated by neutron scattering or dielectric spectroscopy .

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